1-(4-Nitrophenyl)ethanone oxime
Overview
Description
1-(4-Nitrophenyl)ethanone oxime is an organic compound with the molecular formula C8H8N2O3 It is a derivative of ethanone, where the oxime group is attached to the carbonyl carbon, and a nitrophenyl group is attached to the alpha carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Nitrophenyl)ethanone oxime can be synthesized through the reaction of 1-(4-nitrophenyl)ethanone with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the oxime .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves similar synthetic routes as described above, with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-Nitrophenyl)ethanone oxime undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The oxime group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, where the oxime group is converted to a nitrile or other oxidized forms.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1-(4-Aminophenyl)ethanone.
Substitution: Various substituted ethanone derivatives depending on the nucleophile used.
Oxidation: 1-(4-Nitrophenyl)acetonitrile or other oxidized derivatives.
Scientific Research Applications
1-(4-Nitrophenyl)ethanone oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-nitrophenyl)ethanone oxime involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, while the oxime group can participate in nucleophilic and electrophilic reactions. These interactions can modulate various biochemical pathways and molecular targets, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromophenyl)ethanone oxime
- 1-(4-Chlorophenyl)ethanone oxime
- 1-(4-Fluorophenyl)ethanone oxime
Uniqueness
1-(4-Nitrophenyl)ethanone oxime is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. Compared to its halogenated analogs, the nitro group offers different pathways for chemical transformations and interactions with biological targets .
Properties
IUPAC Name |
(NE)-N-[1-(4-nitrophenyl)ethylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-6(9-11)7-2-4-8(5-3-7)10(12)13/h2-5,11H,1H3/b9-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNBZVFYQPTWRK-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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